molecular formula C13H17N5O2S B6458154 N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549017-31-2

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6458154
CAS No.: 2549017-31-2
M. Wt: 307.37 g/mol
InChI Key: ZPBFODJBLFOUBY-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are fused hetero-bicyclic nuclei containing pyridine and pyrimidine rings . They have shown a therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For instance, one study describes the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The structure-activity relationship (SAR) study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines are used on several therapeutic targets . Substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .

Future Directions

Pyrido[2,3-d]pyrimidines have been studied in the development of new therapies . They have shown a therapeutic interest and have been used on several therapeutic targets . Further modifications of the new compounds may give us a promising SOS1 inhibitor with favorable druglike properties for use in the treatment of KRAS-mutated patients .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activities against cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .

Cellular Effects

In terms of cellular effects, this compound has demonstrated significant impact on various types of cells and cellular processes. It has been found to suppress the proliferation of a panel of human cancer cell lines . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism, particularly through its inhibition of CDKs .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CDK inhibitor, it binds to the active site of these enzymes, preventing them from phosphorylating their target proteins and thus disrupting the cell cycle .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been noted that the compound’s inhibitory effects on CDKs are dose-dependent

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in Colo-205 and U87MG xenograft models, the compound showed significant tumor growth inhibitions with controllable toxicities

Metabolic Pathways

It is known that the biotransformation of similar compounds is dependent on CYP3A, resulting in the formation of primary metabolites

Transport and Distribution

Current knowledge suggests that the compound can be distributed throughout the body and can penetrate cells to exert its effects .

Subcellular Localization

Given its molecular properties and its interactions with intracellular enzymes such as CDKs, it is likely that it is able to enter cells and exert its effects in various subcellular compartments

Properties

IUPAC Name

N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-5-7-18(8-10)13-11-4-3-6-14-12(11)15-9-16-13/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBFODJBLFOUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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